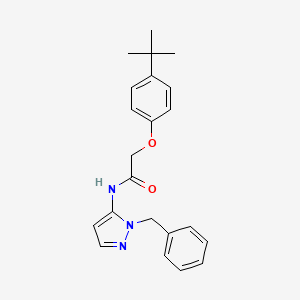![molecular formula C25H28N2O3 B11305566 2-[3-(Dimethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11305566.png)
2-[3-(Dimethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(ジメチルアミノ)プロピル]-1-[4-(プロパン-2-イル)フェニル]-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、いくつかの官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
2-[3-(ジメチルアミノ)プロピル]-1-[4-(プロパン-2-イル)フェニル]-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンの合成は、通常、容易に入手可能な出発物質から始まる複数の手順を伴います。主な手順には、クロメノ[2,3-c]ピロールコアの形成、それに続くジメチルアミノプロピル基とプロパン-2-イルフェニル基の導入が含まれます。これらの反応で使用される一般的な試薬には、目的の生成物の形成を促進するためのさまざまなアミン、アルデヒド、および触媒が含まれます。
工業的生産方法
この化合物の工業的生産は、収率を最大化し、コストを最小限に抑えるために合成経路を最適化する可能性があります。これには、反応条件とスケーラビリティをより適切に制御できる連続フローリアクターの使用が含まれる可能性があります。
化学反応解析
反応の種類
2-[3-(ジメチルアミノ)プロピル]-1-[4-(プロパン-2-イル)フェニル]-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入するか、既存の官能基を変更することができます。
還元: この反応は、分子内の特定の官能基を還元するために使用できます。
置換: この反応は、1つの官能基を別の官能基に置き換えることができ、化合物の特性を変える可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により追加の酸素含有官能基を持つ化合物になる可能性があり、還元によりより飽和した分子になる可能性があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: そのユニークな構造により、生物学的標的に作用することができ、創薬の候補となります。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について調査することができます。
産業: 安定性や反応性の向上など、特定の特性を持つ新素材の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the dimethylamino propyl and isopropyl phenyl groups. Common reagents used in these reactions include dimethylamine, propylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-[3-(dimethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
2-[3-(dimethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases due to its pharmacological properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-[3-(ジメチルアミノ)プロピル]-1-[4-(プロパン-2-イル)フェニル]-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または他のタンパク質であり、一連の生化学的イベントにつながる可能性があります。関与する正確な経路は、特定のアプリケーションと生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
2-[3-(ジメチルアミノ)プロピル]-1-[4-(プロパン-2-イル)フェニル]-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンと類似した化合物には、他のクロメノ[2,3-c]ピロール誘導体と同様の官能基を持つ化合物があります。
ユニークさ
この化合物を際立たせているのは、官能基の特定の組み合わせとその結果生じる特性です。このユニークな構造は、反応性、安定性、または生物活性に関して、他の類似の化合物と比較して利点を提供する可能性があります。
類似化合物との比較
Similar Compounds
3-(dimethylamino)-1-propylamine: A simpler compound with similar functional groups but lacking the chromeno-pyrrole core.
Indole derivatives: Compounds with a similar heterocyclic structure, often used in medicinal chemistry for their biological activity.
Uniqueness
2-[3-(dimethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of the chromeno-pyrrole core with the dimethylamino propyl and isopropyl phenyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C25H28N2O3 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
2-[3-(dimethylamino)propyl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H28N2O3/c1-16(2)17-10-12-18(13-11-17)22-21-23(28)19-8-5-6-9-20(19)30-24(21)25(29)27(22)15-7-14-26(3)4/h5-6,8-13,16,22H,7,14-15H2,1-4H3 |
InChIキー |
NKFMFZZSSQJCJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B11305483.png)
![6-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305485.png)


![6-chloro-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305496.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B11305501.png)

![N-(2-furylmethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11305525.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11305533.png)
![2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B11305535.png)

![N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11305567.png)
![N-(3,5-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11305572.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11305579.png)
